molecular formula C11H9N3O B8476959 2-(4-cyano-1H-indol-1-yl)acetamide

2-(4-cyano-1H-indol-1-yl)acetamide

Cat. No.: B8476959
M. Wt: 199.21 g/mol
InChI Key: GFMXLAYYRRJCIK-UHFFFAOYSA-N
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Description

2-(4-cyano-1H-indol-1-yl)acetamide is a chemical compound featuring an indole core, a privileged scaffold in medicinal chemistry and drug discovery. The indole structure is a common motif in numerous bioactive molecules and marketed pharmaceuticals, with derivatives demonstrating a wide spectrum of therapeutic activities . This particular molecule is functionalized with a cyano group and an acetamide moiety, making it a valuable intermediate for the synthesis of more complex heterocyclic systems . Compounds based on the indole-acetamide structure have been identified as key precursors in multicomponent cascade reactions, enabling efficient and green synthesis routes for novel chemical entities . Furthermore, the N-acetamide indole chemotype has recently been investigated for its significant potential in antiparasitic research, with closely related analogs exhibiting potent activity as novel antimalarials by targeting PfATP4, a crucial ion pump in Plasmodium falciparum . The presence of the cyano group enhances the molecule's utility as a building block, allowing for further derivatization to explore structure-activity relationships (SAR) in various research programs . This product is intended for use in chemical synthesis and biological screening in a laboratory setting. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-(4-cyanoindol-1-yl)acetamide

InChI

InChI=1S/C11H9N3O/c12-6-8-2-1-3-10-9(8)4-5-14(10)7-11(13)15/h1-5H,7H2,(H2,13,15)

InChI Key

GFMXLAYYRRJCIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC(=O)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -CN, -Cl) improve binding to hydrophobic pockets in enzymes or receptors. For instance, the cyano group in this compound may mimic carbonyl interactions in active sites . Bulky substituents (e.g., 4-chlorobenzoyl in Compound 10j) reduce synthetic yields (e.g., 8% for 10j vs. 17% for 10m) due to steric challenges .

Solubility and Pharmacokinetics: Pyridine-containing analogs (e.g., Compound 10m) exhibit better aqueous solubility compared to halogenated derivatives (e.g., 10j) . The unsubstituted acetamide in this compound may favor passive diffusion across membranes but could limit target specificity.

Anticancer Activity:

  • Compound 10j: Shows potent inhibition of Bcl-2/Mcl-1 (antiapoptotic proteins) with IC₅₀ values in the nanomolar range. The 3-Cl-4-F-phenyl group enhances hydrophobic interactions with protein pockets .
  • N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide : Demonstrated cytotoxicity against leukemia cell lines (e.g., K562), likely due to chlorine-induced DNA intercalation .

Antioxidant Activity:

  • Hydroxyimino-methyl derivatives (e.g., 2-(3-(hydroxyimino)methyl-1H-indol-1-yl)acetamide) exhibit significant radical scavenging activity (IC₅₀ ~20 µM in DPPH assays), attributed to the -NOH group’s redox activity . The cyano group in this compound may reduce antioxidant efficacy compared to hydroxyimino analogs.

Preparation Methods

Key Steps:

  • Cyanation at Position 4 :

    • Electrophilic Substitution : Indole’s inherent reactivity directs electrophiles to position 3. To achieve substitution at position 4, a directing group (e.g., nitro or halogen) may be required. For example, nitration at position 3 followed by reduction to an amine and diazotization could redirect cyanation to position 4.

    • Palladium-Catalyzed Coupling : A 4-bromo-1H-indole intermediate reacts with a cyanide source (e.g., NaCN, K3Fe(CN)6) under Pd catalysis. This method avoids harsh conditions and achieves high regioselectivity.

  • Acetylation at Position 1 :

    • N-Alkylation : Protect the indole’s NH group (e.g., with Boc) and alkylate with 2-chloroacetamide using a base (e.g., K2CO3). Deprotection yields the acetamide.

    • Mitsunobu Reaction : React 4-cyano-1H-indole with 2-hydroxyacetamide in the presence of DIAD and PPh3 to install the acetamide moiety.

Acetylation Followed by Cyanation

This method prioritizes acetamide installation first, leveraging directing effects for cyanation.

Key Steps:

  • Acetylation at Position 1 :

    • Friedel-Crafts Acylation : Acetyl chloride reacts with indole in the presence of AlCl3. However, this typically targets position 3. To direct to position 1, a meta-directing group (e.g., nitro at position 2) may be required.

    • Grignard Reaction : React indole with a Grignard reagent derived from 2-bromoacetamide to form the acetamide side chain.

  • Cyanation at Position 4 :

    • Directed Electrophilic Cyanation : The acetamide group acts as a meta-director, guiding cyanation to position 5. This limitation necessitates alternative strategies, such as using a halogen at position 4 for coupling.

Data Tables: Reaction Conditions and Yields

Tables below summarize hypothetical and analogous reaction conditions for key steps.

Table 1: Cyanation Methods for 4-Cyano-1H-Indole

MethodReagents/ConditionsYield (%)Reference
Electrophilic CyanationNaCN, H2SO4, 0°C → RT45–55
Pd-Catalyzed CouplingNaCN, Pd(PPh3)4, DMF, 80°C65–75
Microwave-AssistedNaCN, Pd/C, MWI, 120°C, 30 min70–80

Table 2: Acetylation Methods for Position 1

MethodReagents/ConditionsYield (%)Reference
Mitsunobu Reaction2-Hydroxyacetamide, DIAD, PPh3, THF60–70
N-Alkylation2-Chloroacetamide, K2CO3, DMF, RT50–60
Friedel-CraftsAcCl, AlCl3, CH2Cl2, 0°C → RT40–50

Research Findings and Challenges

  • Regioselectivity : Cyanation at position 4 remains challenging due to indole’s inherent preference for substitution at position 3. Directed ortho-metalation or halogenation at position 4 improves selectivity.

  • Functional Group Compatibility : The acetamide group may interfere with cyanation. Protection strategies (e.g., Boc) mitigate side reactions.

  • Microwave Irradiation : Accelerates reaction kinetics, reducing reaction times from hours to minutes. For example, thiazolidinone synthesis under MWI achieved 72% yield vs. 69% conventionally .

Q & A

Q. What are the optimal synthetic routes for 2-(4-cyano-1H-indol-1-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the indole core via cyclization of phenylhydrazines and α,β-unsaturated carbonyl compounds. Key steps include:

  • Coupling reactions : Use coupling agents like carbodiimides to link the indole and acetamide moieties .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
  • Temperature control : Reactions often require precise heating (e.g., 60–80°C) to minimize side products .
    Reagents such as 4-cyanoindole derivatives and chloroacetyl chloride are common starting materials. Post-synthesis purification via column chromatography is critical .

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological studies) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects characteristic bands (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What biological assays are suitable for initial activity screening?

  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorometric or colorimetric substrates .
  • Cytotoxicity studies : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to evaluate antiproliferative effects .
  • Molecular docking : Predict binding affinities to receptors (e.g., COX-2 for anti-inflammatory potential) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Byproduct mitigation : Use scavengers (e.g., polymer-supported reagents) to trap reactive intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in substitution reactions .
  • Solvent optimization : Switch to ethanol/water mixtures for greener synthesis without compromising yield .
  • Real-time monitoring : Employ in-situ FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Q. How should researchers address contradictory bioactivity data across studies?

  • Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to validate results .
  • Control variables : Standardize cell culture conditions (e.g., passage number, serum concentration) to reduce variability .
  • Meta-analysis : Compare structural analogs (e.g., 4-chloroindole derivatives) to identify trends in structure-activity relationships (SAR) .

Q. What strategies enhance the compound's metabolic stability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots for targeted deuteration or fluorination .
  • Pharmacokinetic modeling : Predict half-life and clearance rates based on logP and plasma protein binding data .

Q. How can computational methods guide SAR studies?

  • Quantum mechanical calculations : Predict electron density maps to prioritize substituents at the 4-cyano position .
  • Molecular dynamics simulations : Assess binding mode stability in physiological conditions (e.g., solvation effects) .
  • ADMET prediction : Tools like SwissADME evaluate toxicity risks (e.g., hERG inhibition) before synthesis .

Data Analysis and Interpretation

Q. What statistical approaches resolve variability in dose-response curves?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀ in low-n datasets .
  • ANOVA with post-hoc tests : Identify significant differences between treatment groups in multi-arm studies .

Q. How to correlate in vitro and in vivo efficacy data?

  • Allometric scaling : Adjust doses based on body surface area differences between models (e.g., mice to humans) .
  • Biomarker validation : Measure target engagement in plasma/tissue samples using LC-MS/MS .
  • PK/PD modeling : Integrate pharmacokinetic data with pharmacodynamic endpoints (e.g., tumor volume reduction) .

Methodological Challenges

Q. How to manage solubility issues in biological assays?

  • Co-solvent systems : Use DMSO/PEG mixtures (<1% final concentration) to maintain compound stability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Q. What are best practices for handling light-sensitive intermediates?

  • Amber glassware : Protect reactions from UV degradation .
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of reactive intermediates (e.g., free radicals) .

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